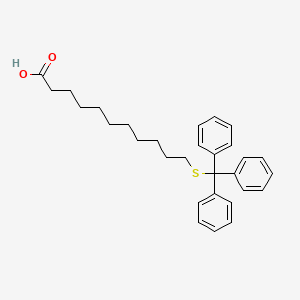

11-(Tritylthio)undecanoic acid

Description

Contextualization within Protected Thiol-Containing Fatty Acid Derivatives

11-(Tritylthio)undecanoic acid belongs to the broader class of protected thiol-containing fatty acid derivatives. In chemical synthesis, particularly in peptide and polymer chemistry, it is often necessary to have a reactive thiol group available for specific coupling reactions. However, free thiols are susceptible to oxidation, which can lead to the undesired formation of disulfide bonds. google.comgoogle.com To prevent this, the thiol group is "protected" by a chemical moiety that can be later removed under specific conditions.

The trityl group (triphenylmethyl) is a commonly used protecting group for thiols due to its stability under many reaction conditions, yet it can be readily cleaved by acid treatment. google.com This allows chemists to perform reactions involving other parts of the molecule, such as the carboxylic acid group, without interference from the thiol. Subsequently, the trityl group can be removed to expose the free thiol for further functionalization, such as attachment to gold surfaces or reaction with other thiol-containing molecules. google.comuni-heidelberg.decore.ac.uk The use of such protecting groups is a fundamental strategy in the synthesis of complex molecules. nih.gov

Significance as a Versatile Synthetic Intermediate and Functional Building Block

The utility of this compound stems from its dual functionality. The terminal carboxylic acid can be readily coupled to a wide array of molecules, including amines, alcohols, and other nucleophiles, to form amides, esters, and other derivatives. otago.ac.nzwhiterose.ac.uk This allows for its incorporation into larger, more complex structures. For instance, it has been used in the synthesis of novel HDAC inhibitors and other biologically active compounds. google.com

Simultaneously, the protected thiol group provides a latent site for attachment to surfaces or other molecules. This makes this compound a key building block in materials science and nanotechnology. chemimpex.com The ability to first assemble a structure using the carboxylic acid functionality and then expose the thiol for surface immobilization is a powerful technique.

Overview of Key Research Domains Employing this compound

The unique properties of this compound have led to its application in several key areas of research:

Self-Assembled Monolayers (SAMs): This is perhaps the most prominent application. The thiol group has a strong affinity for gold surfaces, and upon deprotection, molecules of this compound and its derivatives can spontaneously form highly ordered, single-molecule-thick layers on gold substrates. chemimpex.comunlp.edu.arutexas.edu These SAMs can be used to precisely control the surface properties of materials, making them ideal for applications in electronics, biosensors, and fundamental studies of surface chemistry. core.ac.ukresearchgate.net

Biosensors and Bioconjugation: The ability to functionalize surfaces with this molecule is crucial for the development of advanced biosensors. chemimpex.comnih.gov The carboxylic acid end can be modified with biorecognition elements like peptides, antibodies, or nucleic acids. acs.org The resulting molecule can then be anchored to a gold electrode or nanoparticle via the thiol group. This allows for the creation of sensitive and specific biosensing platforms for detecting a wide range of biological analytes.

Nanotechnology: In the field of nanotechnology, this compound is used to functionalize nanoparticles, creating tailored nanomaterials with specific properties. chemimpex.com For example, it has been used in the development of nanoparticle-based drug delivery systems and diagnostic tools. lookchem.com

Organic Synthesis: As a bifunctional molecule, it serves as a valuable linker in the synthesis of complex organic molecules and polymers. mdpi.comunifi.it Its long alkyl chain can also be used to modulate the solubility and aggregation properties of the final product.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 202462-83-7 |

| Molecular Formula | C30H36O2S |

| Molecular Weight | 460.68 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in many organic solvents |

This data is compiled from publicly available chemical supplier information. ambeed.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

11-tritylsulfanylundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O2S/c31-29(32)24-16-5-3-1-2-4-6-17-25-33-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23H,1-6,16-17,24-25H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSYGKLZPQMABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 11 Tritylthio Undecanoic Acid

Established Synthetic Pathways for 11-(Tritylthio)undecanoic Acid

The primary and most established pathway to this compound hinges on the S-alkylation of 11-mercaptoundecanoic acid with a tritylating agent. This method provides a direct and efficient route to the desired product.

The introduction of the trityl group onto the sulfur atom of 11-mercaptoundecanoic acid is typically achieved by reacting it with trityl chloride. This reaction is a nucleophilic substitution where the sulfur of the thiol acts as the nucleophile. total-synthesis.comreddit.com The process is generally performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to neutralize the hydrochloric acid byproduct. total-synthesis.com

Common bases used for this transformation include pyridine, which can also serve as the solvent, and 4-(dimethylamino)pyridine (DMAP), which can act as a catalyst to accelerate the reaction. total-synthesis.comnih.gov The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or toluene, under neutral or slightly basic conditions. reddit.comnih.gov Heating may be employed to ensure the reaction proceeds to completion. reddit.com The trityl group is valued for its steric bulk and its acid-labile nature, meaning it can be removed under acidic conditions when the thiol functionality is needed. total-synthesis.comcommonorganicchemistry.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Tritylating Agent | Trityl chloride (Tr-Cl) | Source of the trityl protecting group. | total-synthesis.com |

| Base | Pyridine, DMAP, Potassium Carbonate | Deprotonates the thiol and neutralizes HCl byproduct. DMAP can also act as a catalyst. | total-synthesis.comreddit.com |

| Solvent | Dichloromethane (DCM), Pyridine, Toluene | Provides a medium for the reaction. | total-synthesis.comreddit.comnih.gov |

| Temperature | Room temperature to heating | Influences reaction rate. | reddit.com |

Optimization of the synthesis primarily focuses on maximizing the yield and purity of the final product. Key strategies include the careful selection of the base and solvent system. For instance, the use of a catalytic amount of a stronger, non-nucleophilic base like DMAP in conjunction with a stoichiometric amount of a weaker base can enhance reaction rates without leading to side products. total-synthesis.com

Another optimization aspect involves the purification process. Due to the high hydrophobicity of the trityl group, the product and any trityl-containing byproducts can be challenging to separate from non-polar impurities. researchgate.net Chromatographic techniques are often employed for purification. The choice of reaction conditions that minimize side reactions, such as the oxidation of the starting thiol to a disulfide, is also critical. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can mitigate such oxidative side reactions.

Precursor Chemistry and Analogous Compounds

The synthesis of this compound is intrinsically linked to the availability and synthesis of its precursors, particularly undecanoic acid derivatives.

Undecanoic acid and its derivatives serve as the fundamental backbone for the synthesis. The most common starting material is 11-bromoundecanoic acid, which is commercially available or can be synthesized from 10-undecenoic acid by reacting it with hydrobromic acid in the presence of a peroxide. rsc.orgmdpi.comgoogle.com Other derivatives, such as 11-hydroxyundecanoic acid, can also be envisioned as precursors, which would require conversion of the hydroxyl group to a good leaving group before substitution with a sulfur nucleophile. rsc.org The carboxyl group of these precursors can also be protected, for example as a methyl ester, during certain synthetic steps to prevent unwanted reactions. mdpi.com

The tritylthioalkanoic acid motif is not unique to the 11-carbon chain. Shorter-chain analogs, such as 2-(tritylthio)acetic acid, are frequently used in organic synthesis. These compounds serve as building blocks to introduce a protected thiol functionality onto other molecules. For example, 2-(tritylthio)acetic acid has been coupled with various alcohols and phenols, including complex natural products like diosgenin and flumethasone, using esterification methods like the Steglich esterification (DCC or EDCI coupling agents with DMAP). nih.gov These reactions highlight the utility of the tritylthioalkanoic acid structure in creating more complex molecules for applications in nanotechnology and materials science. nih.gov

The synthesis of 11-mercaptoundecanoic acid (MUA) is the critical step preceding the introduction of the trityl group. rsc.orgmedchemexpress.com A widely employed and efficient method for its preparation is the reaction of 11-bromoundecanoic acid with thiourea. chemicalbook.comsmolecule.com This two-step, one-pot synthesis proceeds through an intermediate S-alkylisothiuronium salt. smolecule.com

The process begins by refluxing 11-bromoundecanoic acid with thiourea in an aqueous solution. chemicalbook.comsmolecule.com In this step, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide to form the isothiuronium salt. smolecule.com Following this, an aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is refluxed again. chemicalbook.comsmolecule.com The alkaline conditions hydrolyze the intermediate salt, liberating the free thiol group to form the sodium salt of 11-mercaptoundecanoic acid. smolecule.com The final step involves cooling the reaction mixture and acidifying it with an acid like sulfuric acid to a pH of about 2. chemicalbook.comsmolecule.com This protonates the carboxylate and the thiolate, precipitating the 11-mercaptoundecanoic acid product, which can then be isolated by extraction and purified. chemicalbook.comsmolecule.com This method is known for providing high yields of the desired intermediate. chemicalbook.com

| Step | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | 11-Bromoundecanoic acid, Thiourea, Water | Reflux (e.g., 3 hours) | Formation of the intermediate S-alkylisothiuronium salt. | chemicalbook.comsmolecule.com |

| 2 | Sodium hydroxide (NaOH) solution | Reflux (e.g., 1 hour) | Alkaline hydrolysis of the intermediate to form the thiolate. | chemicalbook.comsmolecule.com |

| 3 | Dilute Sulfuric acid (H₂SO₄) | Cooling (ice bath), pH adjustment to ~2 | Protonation to yield the final 11-mercaptoundecanoic acid product. | chemicalbook.comsmolecule.com |

Chemical Reactivity and Targeted Functional Group Transformations

Selective Deprotection and Cleavage of the Trityl Group

The trityl (triphenylmethyl) group is a widely used protecting group for thiols due to its steric bulk, which prevents undesired oxidation to disulfides. However, its removal is a critical step to unmask the reactive thiol functionality for subsequent reactions. The cleavage of the S-trityl bond can be achieved under various conditions, offering a versatile toolkit for synthetic chemists.

Common deprotection strategies include the use of strong acids such as trifluoroacetic acid (TFA), often in the presence of a scavenger to trap the liberated trityl cation. peptide.comnih.gov Oxidative cleavage, which can simultaneously lead to the formation of a disulfide bond, can be accomplished with reagents like iodine or thallium(III) trifluoroacetate. peptide.com More recently, milder and more selective methods have been developed. A room-temperature deprotection can be achieved through a combination of metal acid catalysis (e.g., Hg(OAc)₂) and reduction with sodium borohydride (B1222165). nih.gov Furthermore, a visible-light-mediated photocatalytic method offers a pH-neutral approach to cleave trityl thioethers, providing an orthogonal strategy to traditional acidic deprotection. organic-chemistry.orgresearchgate.net This photocatalytic protocol is advantageous as it avoids the use of stoichiometric reagents and is compatible with acid-labile functional groups. organic-chemistry.orgdntb.gov.ua

| Methodology | Reagents | Key Features |

|---|---|---|

| Acidic Cleavage | Trifluoroacetic acid (TFA), often with scavengers (e.g., triisopropylsilane) | Common and effective; scavenger traps the reactive trityl cation. peptide.comnih.gov |

| Oxidative Cleavage | Iodine or Thallium(III) trifluoroacetate | Can lead to direct formation of disulfide bonds. peptide.com |

| Reductive Demercuration | Mercury(II) acetate (B1210297) (Hg(OAc)₂), followed by Sodium borohydride (NaBH₄) | Mild, room-temperature deprotection. nih.gov |

| Photocatalytic Cleavage | Visible light, photoredox catalyst | pH-neutral conditions, high selectivity, and compatible with acid-labile groups. organic-chemistry.orgresearchgate.net |

The cleavage of the trityl group from a thiol can proceed through different mechanistic pathways depending on the reagents employed.

In the presence of Brønsted or Lewis acids, the deprotection mechanism is initiated by protonation or coordination to the sulfur atom, which facilitates the cleavage of the carbon-sulfur bond. This process results in the formation of a highly stable triphenylmethyl (trityl) cation, a key feature of this mechanism. total-synthesis.com The stability of this carbocation is due to the extensive resonance delocalization over the three phenyl rings.

Conversely, the visible-light photocatalytic cleavage operates through a free-radical pathway. organic-chemistry.org This process utilizes a photoredox catalyst with a high oxidation potential to generate triphenylmethyl radicals. organic-chemistry.org These radicals subsequently undergo further reactions, leading to the selective cleavage of the C-S bond under neutral pH conditions. organic-chemistry.orgresearchgate.net Mechanistic studies, including Stern-Volmer quenching experiments, have confirmed the presence of these key radical intermediates. organic-chemistry.org

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group of 11-(tritylthio)undecanoic acid is a versatile handle for a variety of chemical modifications, most notably the formation of amide and ester linkages. These reactions are fundamental for conjugating the molecule to other chemical species, surfaces, or biomolecules.

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process that typically requires high temperatures. nih.gov A more common and milder approach involves the activation of the carboxylic acid prior to the reaction with an amine. libretexts.org Similarly, the formation of an ester from a carboxylic acid and an alcohol, known as Fischer esterification, is an equilibrium-driven process that is typically catalyzed by a strong acid and often requires an excess of the alcohol. masterorganicchemistry.commasterorganicchemistry.com The direct esterification of long-chain carboxylic acids with alcohols can be achieved using various catalysts, such as ferric chloride hexahydrate. acs.org

To facilitate amide and ester bond formation under mild conditions, the carboxylic acid group must first be activated to enhance its electrophilicity. This is typically achieved by converting the hydroxyl group into a better leaving group.

A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. fishersci.co.uk Another widely used approach, particularly in peptide synthesis, is the use of coupling reagents like carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile like an amine or an alcohol to form the desired amide or ester. fishersci.co.uk The efficiency of these coupling reactions can often be enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uk

| Activation Strategy | Reagent(s) | Reactive Intermediate | Resulting Functional Group |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride | Amide or Ester |

| Carbodiimide (B86325) Coupling | DCC or EDC | O-acylisourea | Amide or Ester |

| Mixed Anhydride Formation | Chloroformates (e.g., isobutyl chloroformate) | Mixed anhydride | Amide or Ester |

Thiol-Based Chemical Transformations

Upon successful deprotection of the trityl group to reveal the free thiol (11-mercaptoundecanoic acid), a range of subsequent chemical transformations can be performed. The reactivity of the thiol group is central to many applications, including self-assembled monolayer formation, bioconjugation, and polymer synthesis.

One of the most common reactions of thiols is their oxidation to form disulfide bonds. libretexts.orgwikipedia.org This can occur through air oxidation or by using a variety of oxidizing agents. nih.govorganic-chemistry.org The resulting disulfide bridges are crucial in determining the structure and stability of proteins and are also utilized in the formation of dynamic covalent materials.

Another important transformation is the thiol-ene "click" reaction, which involves the addition of a thiol across a double bond (an "ene"). wikipedia.orgalfa-chemistry.com This reaction can be initiated by radicals (e.g., through UV irradiation or with a radical initiator) or by a nucleophile/base. wikipedia.orgtaylorandfrancis.com The radical-mediated thiol-ene reaction is particularly popular due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, earning it a place in the category of "click chemistry". alfa-chemistry.comchem-station.com This reaction provides a highly efficient method for covalently attaching the thiol-terminated molecule to surfaces or polymers bearing alkene functionalities. researchgate.net

Disulfide Bond Formation and Redox Chemistry

The trityl (triphenylmethyl) group serves as a sterically hindered and acid-labile protecting group for the thiol functionality of this compound. The cleavage of this group is a critical step to liberate the reactive thiol, which can then participate in disulfide bond formation. This reversible covalent bond is central to many biological processes and is a key component in the design of redox-responsive materials.

The general mechanism for the deprotection of the trityl group often involves treatment with an acid, such as trifluoroacetic acid (TFA), in the presence of a scavenger like triethylsilane (Et3SiH). The acid protonates the sulfur atom, weakening the S-C(trityl) bond and leading to the formation of a stable trityl carbocation. The scavenger then quenches the carbocation, preventing side reactions.

Once the thiol is deprotected, two molecules of the resulting 11-mercaptoundecanoic acid can be oxidized to form a disulfide-linked dimer. This oxidation can be achieved using mild oxidizing agents or even atmospheric oxygen under appropriate conditions. The interconversion between the free thiol (reduced state) and the disulfide (oxidized state) is a fundamental redox process. libretexts.orglibretexts.org This redox activity is particularly relevant in biological systems where the intracellular environment is generally reducing due to the high concentration of glutathione (B108866) (GSH), while the extracellular environment is more oxidizing. libretexts.orglibretexts.org

This redox-responsive behavior allows for the design of smart materials that can release a payload or change their properties in response to a specific redox environment. For instance, nanoparticles functionalized with a disulfide-linked cargo could release that cargo within a cell upon encountering the high intracellular GSH concentration, which would reduce the disulfide bond.

A summary of the key reactions in the disulfide bond formation and redox chemistry of this compound is presented in the table below.

| Reaction | Reagents/Conditions | Product |

| Trityl Deprotection | Trifluoroacetic acid (TFA), Triethylsilane (Et3SiH) | 11-Mercaptoundecanoic acid |

| Disulfide Formation (Oxidation) | Mild oxidizing agent (e.g., I2, H2O2) or air | Bis(10-carboxydecyl) disulfide |

| Disulfide Cleavage (Reduction) | Reducing agent (e.g., DTT, TCEP, GSH) | 11-Mercaptoundecanoic acid |

Thiol-Ene Click Reactions and Related Conjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov One of the most prominent examples is the thiol-ene reaction, which involves the addition of a thiol to an alkene (an "ene"). wikipedia.orgalfa-chemistry.com This reaction can proceed via either a radical-mediated or a nucleophilic pathway. alfa-chemistry.com

For this compound to participate in a thiol-ene reaction, the trityl group must first be removed to expose the free thiol. The resulting 11-mercaptoundecanoic acid can then be reacted with a molecule containing an alkene functional group. The radical-mediated thiol-ene reaction is often initiated by light (photoinitiation) or heat in the presence of a radical initiator. nih.govwikipedia.org This process involves the formation of a thiyl radical, which then adds across the double bond of the ene. wikipedia.org

This conjugation strategy is highly efficient for the functionalization of surfaces. For example, a surface modified with molecules bearing alkene groups can be readily functionalized by treating it with a solution of deprotected this compound under conditions that promote the thiol-ene reaction. This creates a covalent thioether linkage, tethering the undecanoic acid moiety to the surface. The terminal carboxylic acid group is then available for further modification, such as the attachment of biomolecules.

The key advantages of using the thiol-ene click reaction for conjugation include:

High Efficiency and Yield: The reaction proceeds rapidly and often to completion. nih.gov

Orthogonality: The reaction is specific between the thiol and the ene, with minimal side reactions with other functional groups.

Mild Reaction Conditions: The reaction can often be carried out in aqueous solutions and at room temperature, which is beneficial for conjugating sensitive biological molecules. alfa-chemistry.com

| Reaction Type | Reactants | Product |

| Radical-mediated Thiol-Ene | 11-Mercaptoundecanoic acid + Alkene-functionalized molecule | Thioether conjugate |

| Nucleophilic Thiol-Ene | 11-Mercaptoundecanoic acid + Electron-deficient alkene | Thioether conjugate |

Multi-functionalization Approaches for this compound

The orthogonal nature of the two functional groups in this compound—the protected thiol and the carboxylic acid—makes it an ideal building block for creating multifunctional surfaces and nanoparticles. The carboxylic acid can be activated for amide bond formation with amines, while the thiol (after deprotection) can be used for attachment to gold surfaces or for participation in thiol-ene reactions.

A common strategy for multi-functionalization involves first immobilizing the this compound onto a substrate. For example, the carboxylic acid end can be coupled to an amine-functionalized surface using standard carbodiimide chemistry (e.g., using EDC and NHS). Following immobilization, the trityl group can be selectively removed to expose the thiol. This newly available thiol can then be used to attach a second molecule of interest, for example, through a maleimide-thiol reaction, which is another type of click reaction.

Alternatively, this compound can be used to functionalize gold nanoparticles. The thiol group has a strong affinity for gold and will readily form a self-assembled monolayer (SAM) on a gold surface after deprotection of the trityl group. The carboxylic acid termini of the SAM are then exposed to the surrounding environment and can be used to attach other molecules, such as fluorescent dyes, targeting ligands, or drugs. This approach allows for the creation of multifunctional nanoparticles with a variety of desired properties.

These multi-functionalization approaches are critical in fields such as biosensing, drug delivery, and tissue engineering, where precise control over the surface chemistry is required to elicit a specific biological response.

Applications in Advanced Materials Science

Self-Assembled Monolayers (SAMs) on Metallic Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. 11-(Tritylthio)undecanoic acid is an ideal candidate for forming SAMs on gold surfaces after the removal of the trityl protecting group, resulting in a monolayer of 11-mercaptoundecanoic acid (MUA). These MUA SAMs present a well-defined surface terminated with carboxylic acid groups, enabling a wide range of functionalization possibilities.

The formation of a self-assembled monolayer on a gold surface using this compound begins with the cleavage of the bulky trityl (triphenylmethyl) group to reveal the reactive thiol (-SH) moiety. This deprotection can be achieved using methods such as treatment with trifluoroacetic acid, allowing for the subsequent chemisorption of the resulting 11-mercaptoundecanoic acid (MUA) onto the gold substrate. nih.gov

The adsorption process of alkanethiols like MUA on gold is a well-studied phenomenon characterized by two primary kinetic stages uh.edursc.org:

Initial Fast Adsorption: This rapid phase occurs within the first few seconds to minutes of exposing the gold substrate to the thiol solution. Molecules quickly adsorb onto the surface, driven by the strong affinity between sulfur and gold, forming a gold-thiolate (Au-S) bond. In this early stage, the molecules may exist in a disordered, "lying-down" phase.

Slower Organization Step: Following the initial adsorption, a slower reorganization process takes place over several hours. During this phase, the alkyl chains align and pack closely together through van der Waals interactions, transitioning from a disordered state to a highly ordered, densely packed, "standing-up" configuration. tugraz.at

Once formed from its trityl-protected precursor, the resulting MUA monolayer exhibits a highly ordered structure. The characterization of these SAMs is performed using a suite of surface-sensitive analytical techniques to confirm their quality, composition, and molecular orientation. nih.govresearchgate.net

Key structural features include:

Gold-Thiolate Bond: X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition of the surface and the formation of the covalent bond between sulfur and gold. The binding energy of the S 2p peak in XPS spectra provides direct evidence of the gold-thiolate bond formation. researchgate.netresearchgate.net

Ordered Alkyl Chains: The eleven-carbon alkyl chains of the MUA molecules align in a densely packed arrangement. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) are used to probe the conformational order of these chains. The position of the methylene (B1212753) stretching vibrational modes (symmetric and asymmetric) indicates whether the chains are in a crystalline-like, all-trans conformation, which is characteristic of a well-ordered SAM. nih.govnih.gov

Surface Morphology: Atomic Force Microscopy (AFM) provides topographical information about the SAM-coated surface, confirming the formation of a uniform and well-defined monolayer. nih.govresearchgate.net

Interactive Table: Techniques for SAM Characterization

| Analytical Technique | Information Obtained | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, confirmation of gold-thiolate bond. | nih.govmdpi.com |

| Fourier Transform Infrared Spectroscopy (FTIR) | Molecular orientation and conformational order of alkyl chains. | nih.govmdpi.com |

| Atomic Force Microscopy (AFM) | Surface topography and morphology of the monolayer. | nih.gov |

| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | nih.govrsc.org |

| Ellipsometry | Thickness of the formed monolayer. | nih.gov |

The true utility of SAMs derived from this compound lies in the accessible carboxylic acid (-COOH) terminal groups. This functionality allows for the precise tailoring of the gold substrate's surface properties.

Wettability and pH Response: The carboxylic acid terminus renders the surface hydrophilic. The degree of hydrophilicity can be controlled by the pH of the surrounding environment. At pH values above the pKa of the carboxylic acid, the group deprotonates to form carboxylate (-COO⁻), creating a negatively charged surface that is highly hydrophilic. researchgate.net

Covalent Immobilization of Biomolecules: The -COOH groups serve as versatile chemical handles for the covalent attachment of other molecules, particularly biomolecules like proteins, enzymes, and antibodies. science.gov A common method involves activating the carboxylic acid with a mixture of a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide (NHS) to form an NHS-ester. This activated ester readily reacts with primary amine groups on biomolecules to form stable amide bonds. nih.govrsc.orgacs.org This capability is fundamental to the development of biosensors, immunoassays, and biocompatible coatings. rsc.orgnih.gov

Control of Interfacial Properties: By modifying the terminal group, properties such as adhesion, friction, and resistance to non-specific protein adsorption can be precisely controlled.

The stability and structural integrity of the SAMs formed from this compound are governed by a hierarchy of non-covalent and covalent interactions.

Van der Waals Forces: These are attractive forces between the adjacent undecyl (-C₁₁H₂₂) chains. wikipedia.orglibretexts.org Although individually weak, the cumulative effect of these interactions over the length of the chains is significant, promoting the dense packing and crystalline order of the monolayer. harvard.eduuh.edu The length of the alkyl chain is critical; chains with more than 10 carbons typically form more stable, crystalline-like SAMs. harvard.edu

Substrate-Molecule Interaction: The foundational interaction is the strong, covalent gold-thiolate bond formed between the sulfur headgroup and the gold substrate, which anchors the monolayer to the surface. tugraz.at

Interactive Table: Summary of Interfacial Interactions in MUA SAMs

| Interaction Type | Location | Role in SAM Structure |

| Gold-Thiolate Bond | Molecule-Substrate Interface | Covalently anchors molecules to the gold surface. |

| Van der Waals Forces | Between adjacent alkyl chains | Promotes dense packing and structural order. wikipedia.orglibretexts.org |

| Hydrogen Bonding | Between terminal -COOH groups | Enhances stability and influences surface properties. researchgate.net |

Nanomaterials Synthesis and Functionalization Using this compound

The same properties that make this compound an excellent precursor for SAMs on planar surfaces also make it highly suitable for the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs).

This compound acts as a bifunctional linker, enabling the creation of highly stable and functional nanoparticle systems. The trityl-protected thiol group provides a stable precursor that can be introduced during or after nanoparticle synthesis.

Upon deprotection, the thiol group strongly binds to the gold nanoparticle surface, forming a protective shell. This process, often achieved through ligand exchange with weaker stabilizing agents like citrate, results in a robustly functionalized nanoparticle. mdpi.com The outward-facing carboxylic acid groups provide several key advantages:

Colloidal Stability: The deprotonated carboxylate groups create a negative surface charge, leading to electrostatic repulsion between nanoparticles and preventing their aggregation in aqueous solutions. mdpi.com

Biocompatibility and Bio-conjugation: The carboxylic acid surface can be used to attach a wide range of biological molecules, such as peptides, proteins, or DNA, using the same EDC/NHS chemistry employed for planar surfaces. nih.govresearchgate.net This transforms the nanoparticles into platforms for applications in diagnostics, bioimaging, and targeted drug delivery.

pH-Responsiveness: The surface charge of the functionalized nanoparticles is pH-dependent. At low pH, the carboxylic acid groups are protonated and neutral, which can reduce electrostatic repulsion and induce controlled aggregation—a property that can be exploited for sensing applications. mdpi.com

The use of this compound provides a reliable method for producing well-defined, functionalized nanoparticles with tailored surface chemistry for advanced biomedical and material science applications. mdpi.commdpi.com

Role in Composite Membrane Fabrication and Surface Modification

This compound is a key precursor molecule for the surface modification of materials, particularly in the formation of self-assembled monolayers (SAMs). The molecule consists of a long eleven-carbon chain, which facilitates the formation of well-ordered, dense monolayers through van der Waals interactions. One end of the chain features a carboxylic acid group, while the other has a thiol group protected by a bulky trityl group.

The trityl group serves as a protecting agent for the highly reactive thiol, preventing premature oxidation or disulfide bond formation. In surface modification processes, this protecting group is typically removed under acidic conditions to expose the free thiol (-SH). This thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, forming a stable sulfur-metal covalent bond. This spontaneous organization of molecules on a surface is a cornerstone of bottom-up nanotechnology.

The formation of SAMs using analogous alkanethiols like 11-mercaptoundecanoic acid (the deprotected form of this compound) on gold thin films has been shown to be a rapid and effective surface modification technique. These SAMs alter the surface properties of the substrate. The terminal carboxylic acid groups of the this compound monolayer render the surface hydrophilic and provide reactive sites for further functionalization. This functionality is crucial in the fabrication of composite membranes, where the SAM can act as an anchor layer to which subsequent layers are attached, or it can modify the membrane's surface chemistry to control transport and fouling properties.

Table 1: Functional Components of this compound in Surface Modification

| Component | Function |

| Trityl Group | Protecting group for the thiol, enabling controlled reactivity. |

| Thiol Group (-SH) | (After deprotection) Forms a strong covalent bond with metal surfaces (e.g., gold), anchoring the molecule. |

| Undecane Chain (-C₁₁H₂₂-) | Promotes dense, ordered packing of the monolayer through van der Waals forces. |

| Carboxylic Acid (-COOH) | Modifies surface properties (e.g., wettability) and acts as a reactive site for further chemical modification. |

Design of Hybrid Nanomaterials with Enhanced Properties

The principles that govern the use of this compound in modifying flat surfaces are directly applicable to the functionalization of nanoparticles, leading to the design of advanced hybrid nanomaterials. By coating metallic nanoparticles (e.g., gold, silver) with a SAM derived from this molecule, a stable organic shell is created.

This organic shell serves multiple purposes:

Stabilization: The monolayer prevents the aggregation of nanoparticles in solution, ensuring their colloidal stability.

Functionalization: The exposed carboxylic acid groups on the surface of the nanoparticles provide a versatile platform for covalently attaching a wide range of functional molecules, including fluorescent dyes, catalysts, or biological targeting ligands.

Controlled Properties: The dense, dielectric layer can influence the electronic and optical properties of the nanoparticle core.

The resulting hybrid nanomaterials possess enhanced or novel properties derived from the combination of the inorganic core and the functional organic shell. For instance, gold nanoparticles functionalized with a SAM of this compound can be conjugated with biomolecules for use in biosensing and diagnostic applications.

Supramolecular Assemblies and Organic Frameworks

Contribution to Self-Assembling Molecular Systems

This compound is an exemplary molecule for studying and utilizing molecular self-assembly. The process by which it forms ordered monolayers is a classic example of a programmed molecular system. The formation of these highly ordered, one-molecule-thick films is driven by a combination of specific chemical interactions and thermodynamic favorability.

The key steps and driving forces in the self-assembly process are:

Deprotection: Removal of the trityl group to expose the reactive thiol head group.

Chemisorption: The strong, specific covalent bond formation between the sulfur atom and the substrate (e.g., gold) anchors the molecules.

Molecular Organization: The long alkyl chains of adjacent molecules interact through van der Waals forces, promoting a close-packed, quasi-crystalline arrangement.

The final structure is a well-defined, oriented molecular film with the carboxylic acid groups exposed at the interface. This ability to spontaneously form complex and ordered structures from individual molecular components is a fundamental concept in supramolecular chemistry.

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

While direct synthesis of MOFs or COFs using this compound as the primary linker is not extensively documented, its bifunctional nature makes it a highly suitable candidate for incorporation into such porous crystalline materials.

In Metal-Organic Frameworks (MOFs): MOFs are constructed by linking metal ions or clusters with organic ligands. The carboxylic acid group of this compound can act as the coordinating linker to the metal centers. The long, flexible alkyl chain would result in frameworks with large pores and potentially unique mechanical properties. The thiol group, after deprotection, would decorate the pores of the MOF, introducing a functional site that could be used for:

Catalysis: The thiol groups can act as catalytic sites.

Sensing: The specific interaction of thiols with heavy metals could be used for chemical sensing.

Post-Synthetic Modification: The thiol provides a reactive handle for further functionalizing the interior of the MOF.

Metal-organic frameworks containing thiol or thioether-based carboxylic acid ligands are synthesized to create materials with intriguing properties stemming from the interplay between the metal centers and the sulfur functionality.

In Covalent Organic Frameworks (COFs): COFs are porous polymers formed from organic building blocks linked by strong covalent bonds. While the flexible nature of the undecane chain might challenge the formation of a highly crystalline framework, this compound could be incorporated as a functional modulating linker alongside more rigid structural linkers. The integration of redox-active moieties like thiols into COFs can impart pseudocapacitive characteristics, boosting their performance in energy storage applications. The carboxylic acid could be converted to other functional groups compatible with COF-forming reactions, with the protected thiol remaining as a functional group within the resulting framework.

Table 2: Potential Roles of this compound in Porous Frameworks

| Framework Type | Potential Role of Carboxylic Acid Group | Potential Role of Thiol Group (post-deprotection) |

| MOF | Coordinates with metal nodes to form the framework structure. | Acts as a functional site within the pores for catalysis or sensing. |

| COF | Can be modified to participate in covalent bond formation (e.g., ester or amide linkages). | Provides redox activity or a site for post-synthetic modification within the framework. |

Role As a Molecular Building Block in Complex Chemical Architectures

Polymer Chemistry and Macromolecular Design

The incorporation of specific functional groups into polymers is a cornerstone of modern materials science, allowing for the tailoring of properties for a vast array of applications. 11-(Tritylthio)undecanoic acid serves as a key reagent in this endeavor, providing a straightforward method for introducing a protected thiol group into polymer chains.

Incorporation of this compound into Functionalized Polymers

The carboxylic acid moiety of this compound allows it to be readily incorporated into polymers through various polymerization techniques. For instance, it can be used to initiate the ring-opening polymerization of cyclic monomers, resulting in polymers with a terminal tritylthio group. This protected thiol can then be deprotected to yield a thiol-terminated polymer, which is a versatile precursor for further modifications.

One common strategy involves using the carboxylate of this compound to initiate the polymerization of 2-alkyl-2-oxazolines. This results in poly(2-oxazoline)s with a terminal thioacetate (B1230152) group, which can be subsequently cleaved to reveal the free thiol. This method provides excellent control over the polymer's molecular weight and dispersity.

Furthermore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers, can be adapted to incorporate this compound. While not a conventional RAFT agent itself, its derivatives can be synthesized to act as chain transfer agents, or it can be incorporated as a functional monomer. This allows for the synthesis of polymers with pendant tritylthio groups along the backbone.

Synthesis of Copolymers and Cross-linked Polymeric Systems

The ability to introduce a protected thiol group into a polymer chain opens up numerous possibilities for the synthesis of advanced copolymers and cross-linked networks. For example, amphiphilic block copolymers can be synthesized where one block is hydrophilic and the other is a hydrophobic block containing the this compound moiety. These copolymers can self-assemble in aqueous environments to form micelles or other nanostructures, with the protected thiol groups located in the hydrophobic core.

Upon deprotection, the resulting thiol groups can be utilized for a variety of purposes. They can act as sites for "click" chemistry reactions, such as thiol-ene or thiol-yne reactions, to attach other functional molecules. This is a highly efficient and specific method for creating functionalized nanomaterials.

Moreover, the deprotected thiol groups can be oxidized to form disulfide bonds, leading to the formation of cross-linked polymeric systems. This is a common strategy for creating hydrogels and other soft materials with tunable mechanical properties. The density of cross-linking can be controlled by the concentration of the thiol-containing monomer in the initial polymerization.

Peptide Synthesis and Bioconjugation in Chemical Biology Research

The unique properties of this compound also make it a valuable tool in the synthesis of peptides and the site-specific modification of biomolecules. The long alkyl chain provides a spacer arm, while the protected thiol offers a specific point of attachment.

Utilization of this compound in Solid-Phase Peptide Synthesis Methodologies

In Solid-Phase Peptide Synthesis (SPPS), peptides are assembled in a stepwise fashion on a solid support. This compound can be utilized as a linker to attach the first amino acid to the resin. The carboxylic acid of the linker is coupled to the resin, and the trityl-protected thiol remains available for later modification. Alternatively, it can be coupled to the N-terminus of a peptide or the side chain of an amino acid like lysine (B10760008) to introduce a terminal or internal thiol group.

The use of the trityl group for protecting the thiol is compatible with the standard Fmoc/tBu SPPS strategy. The trityl group is stable to the basic conditions used for Fmoc deprotection but can be cleaved with mild acid, often concurrently with the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This allows for the synthesis of peptides with a free thiol group at a specific location, which is crucial for subsequent bioconjugation reactions.

| Application in SPPS | Description |

| Linker to Solid Support | The carboxylic acid of this compound is attached to the resin, allowing the peptide to be synthesized with a C-terminal thiol after cleavage. |

| N-terminal Modification | The molecule is coupled to the N-terminus of the peptide chain to introduce a thiol group at the beginning of the sequence. |

| Side-Chain Modification | It can be attached to the side chain of amino acids like lysine to incorporate a thiol group at a specific internal position. |

Strategies for Site-Selective Bioconjugation with Biomolecules

Site-selective bioconjugation aims to attach a molecule of interest to a specific site on a biomolecule, such as a protein or antibody. The thiol group is an excellent target for such modifications due to its relatively low abundance and high nucleophilicity compared to other functional groups like amines.

After deprotection of the trityl group, the resulting thiol on a peptide or other molecule synthesized with this compound can be selectively targeted. Common thiol-reactive chemistries include:

Maleimide Chemistry : Maleimides react specifically with thiols at neutral pH to form stable thioether bonds. This is one of the most widely used methods for bioconjugation.

Thiol-Disulfide Exchange : Thiols can react with disulfides to form new disulfide bonds. This is a reversible linkage that can be cleaved under reducing conditions.

Thiol-Ene and Thiol-Yne Reactions : These "click" chemistry reactions involve the radical-mediated addition of a thiol to an alkene or alkyne, respectively, forming a stable thioether linkage.

These strategies allow for the precise attachment of payloads such as drugs, fluorescent dyes, or imaging agents to biomolecules, which is critical for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Fundamental Studies of Biomolecule-Surface Interactions via this compound Linkers

The deprotected form, 11-mercaptoundecanoic acid (11-MUA), is extensively used to create self-assembled monolayers (SAMs) on gold surfaces. The thiol group forms a strong bond with the gold, while the carboxylic acid terminus provides a functional interface for the immobilization of biomolecules. This platform is invaluable for studying biomolecular interactions using techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM). nih.govresearchgate.net

In these studies, the carboxylic acid groups of the 11-MUA SAM are typically activated to form reactive esters, which can then covalently bind to amine groups on proteins or other biomolecules. This allows for the controlled orientation and density of the immobilized biomolecules on the surface.

Researchers have used 11-MUA SAMs to investigate the adsorption characteristics of various proteins, such as bovine serum albumin (BSA), myoglobin, and cytochrome c. nih.govresearchgate.net These studies provide insights into the kinetics and thermodynamics of protein binding, as well as the structure and stability of the adsorbed protein layer. nih.govresearchgate.net

| Technique | Information Gained from 11-MUA SAMs |

| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding events, determination of association and dissociation rate constants, and affinity constants. stanford.edunih.govcnr.itrapidnovor.comnih.gov |

| Quartz Crystal Microbalance (QCM) | Measurement of mass changes on the surface, providing information on the amount of adsorbed biomolecule and the viscoelastic properties of the adsorbed layer. nih.govresearchgate.netresearchgate.net |

These fundamental studies are crucial for the development of biosensors, immunoassays, and other diagnostic devices that rely on the specific recognition of biomolecules at a surface.

Advanced Analytical and Computational Investigations of 11 Tritylthio Undecanoic Acid and Its Derivatives

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are fundamental to confirming the identity, purity, and structure of 11-(tritylthio)undecanoic acid. These techniques provide insights into the molecular framework, from atomic connectivity to the vibrational states of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can confirm the presence and connectivity of the undecanoic acid backbone, the sulfur atom, and the bulky trityl protecting group.

The most distinct feature in the ¹H NMR spectrum is the signal from the trityl group's aromatic protons, which appear significantly downfield in the range of 7.20-7.45 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid gives a characteristic signal around 180 ppm. bmrb.io The carbons of the alkyl chain resonate between 24 and 35 ppm. The quaternary carbon of the trityl group attached to the sulfur is expected around 66-67 ppm, with the aromatic carbons appearing between 126 and 145 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~12.0 (broad s) | ~180 |

| Ph₃C -S | - | ~66.5 |

| Ph₃ C-S (aromatic C-H) | 7.20 - 7.45 (m, 15H) | 126-145 |

| -CH₂-COOH (C2) | ~2.35 (t, 2H) | ~34.0 |

| -CH₂-S- (C11) | ~2.45 (t, 2H) | ~33.0 |

Note: Predicted values are based on data for undecanoic acid and known substituent effects of the trityl group. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural information through its fragmentation pattern. The molecular formula is C₃₀H₃₆O₂S, corresponding to a molecular weight of approximately 460.67 g/mol .

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern is highly predictable due to the stability of the triphenylmethyl (trityl) cation. The most prominent fragmentation pathway involves the cleavage of the carbon-sulfur bond. libretexts.orglibretexts.org This heterolytic cleavage results in the formation of the trityl cation (Ph₃C⁺), which is exceptionally stable due to resonance delocalization across the three phenyl rings. Consequently, the base peak (the most intense peak) in the mass spectrum is expected at a mass-to-charge ratio (m/z) of 243. libretexts.orguva.nl

Other significant fragments would arise from the undecanoic acid portion of the molecule. Common fragmentations for long-chain carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the sulfur atom could also occur.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 460 | [C₃₀H₃₆O₂S]⁺ | Molecular Ion (M⁺) |

| 243 | [C₁₉H₁₅]⁺ (Ph₃C⁺) | Trityl cation; expected base peak due to high stability |

| 217 | [C₁₁H₂₁O₂S]⁺ | [M - Ph₃C]⁺ |

| 443 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to be dominated by several key features. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid dimer. A very broad O-H stretching band from the carboxylic acid group is also expected, typically centered around 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the long alkyl chain will appear as sharp peaks in the 2850-2960 cm⁻¹ region. The trityl group will contribute characteristic aromatic C-H stretching bands just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the C=O and C-H stretching bands are clearly visible. A key advantage of Raman is the often stronger signal for the C-S bond compared to IR, making it useful for confirming the integrity of the thiol linkage. nih.govspectrabase.com Aromatic ring vibrations from the trityl group also give rise to distinct Raman signals.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| C=O stretch (Carboxylic Acid) | 1700-1725 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| CH₂ bend/scissoring | ~1465 | IR, Raman |

Electrochemical Characterization of Functionalized Systems

Electrochemical analysis is not typically performed on this compound in solution. Instead, its primary role is as a precursor for modifying electrode surfaces, most commonly gold. palmsens.com After deprotection of the thiol, the resulting 11-mercaptoundecanoic acid (MUA) spontaneously forms a dense, insulating self-assembled monolayer (SAM) on the gold surface. Electrochemical techniques are then crucial for characterizing the integrity of this monolayer and its influence on interfacial electron transfer processes. rsc.org

Cyclic Voltammetry and Impedance Spectroscopy for Surface Analysis

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for confirming the formation and quality of MUA SAMs on an electrode. nih.govresearchgate.net

Cyclic Voltammetry (CV): The analysis is typically performed using a solution containing a redox probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻). On a bare gold electrode, this couple exhibits a well-defined, reversible cyclic voltammogram. scielo.br After the formation of the MUA monolayer, the insulating alkyl chains create a barrier that significantly hinders the electron transfer between the electrode and the redox probe. researchgate.net This is observed as a drastic reduction in the peak currents and an increased separation between the anodic and cathodic peak potentials in the CV, signifying a shift from facile to highly inhibited electron transfer kinetics. nih.govscielo.br

Electrochemical Impedance Spectroscopy (EIS): EIS provides a more quantitative analysis of the monolayer's properties. acs.org The impedance data is often modeled using a Randles equivalent circuit. For a bare electrode, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to a low charge-transfer resistance (Rct). After SAM formation, the insulating layer dramatically increases the Rct, resulting in a much larger semicircle in the Nyquist plot. acs.org This increased resistance is a direct measure of the monolayer's ability to block electron transfer. researchgate.net The capacitance of the double layer also decreases upon SAM formation, which is consistent with the deposition of a dielectric layer on the electrode surface. scielo.br

Redox Behavior of this compound Modified Electrodes

The redox behavior of an electrode modified with MUA (derived from this compound) is primarily governed by the terminal carboxylic acid groups. While the MUA monolayer itself is not redox-active, its surface charge can be controlled by the pH of the surrounding electrolyte, which in turn modulates the redox behavior of other species. acs.orgnih.gov

At a pH below the apparent surface pKa of the carboxylic acid groups, the terminal end of the monolayer is protonated and largely neutral (-COOH). At a pH above the pKa, the groups are deprotonated, creating a negatively charged surface (-COO⁻). rsc.org This change in surface charge has a profound effect on the ability of charged redox probes to approach the electrode surface and undergo electron transfer. researchgate.net

For an anionic probe like [Fe(CN)₆]³⁻/⁴⁻, electron transfer is significantly more inhibited at high pH (e.g., pH 8) compared to low pH (e.g., pH 3). scielo.br The negatively charged surface at high pH electrostatically repels the negatively charged probe, increasing the charge-transfer resistance. acs.org Conversely, for a cationic probe, such as [Ru(NH₃)₆]³⁺, the negatively charged surface at high pH is attractive, facilitating its approach to the electrode and enhancing electron transfer compared to the conditions at low pH. This pH-switchable redox behavior is a key feature of electrodes functionalized with MUA and is fundamental to their application in chemical sensors and biosensors. nih.govresearchgate.net

Scanning Probe Microscopy for Surface Topography and Interactions

Scanning Probe Microscopy (SPM) techniques are indispensable for the nanoscale investigation of surfaces, providing topographical details and information about surface interactions. For molecules like this compound, which are designed as precursors for self-assembled monolayers (SAMs), SPM methods are crucial for characterizing the final monolayer structure after deprotection and assembly.

Atomic Force Microscopy (AFM) for Monolayer Characterization

Atomic Force Microscopy (AFM) is a premier technique for characterizing the nanoscale properties of self-assembled monolayers formed from 11-mercaptoundecanoic acid (the deprotected form of this compound). AFM operates by scanning a sharp tip attached to a cantilever across a surface. By monitoring the deflection of the cantilever, a high-resolution topographical map of the surface can be generated.

In the context of SAMs, AFM is employed to assess several key quality indicators. The uniformity and completeness of the monolayer can be determined by imaging large surface areas. The presence of defects, such as pinholes or domain boundaries, is readily identified. Furthermore, AFM can be used in a "scratching" or nanolithography mode to locally remove areas of the monolayer, allowing for precise measurement of the monolayer's thickness, which should correspond to the length of the 11-mercaptoundecanoic acid molecule.

Force spectroscopy, another mode of AFM, measures the interaction forces between the AFM tip and the monolayer surface. For a monolayer terminating in carboxylic acid groups, these measurements can be performed in electrolyte solutions of varying pH. This allows for the study of the surface's acid-base properties, as the deprotonation of the carboxylic acid groups at higher pH values leads to increased electrostatic repulsion between the negatively charged surface and the AFM tip. utexas.edu

Table 1: Key AFM Characterization Parameters for SAMs

| Parameter | Description | Typical Information Gained |

| Topography Imaging | Generates a 3D map of the surface. | Assesses monolayer uniformity, identifies defects (pinholes, aggregates), and measures domain sizes. |

| Monolayer Thickness | Measured by scratching the monolayer and imaging the height difference. | Confirms monolayer formation and provides information on molecular tilt angle. |

| Friction/Lateral Force | Measures the lateral forces on the tip as it scans the surface. | Differentiates between areas with different chemical terminations and assesses molecular packing. |

| Force Spectroscopy | Measures the force as a function of distance between the tip and the surface. | Probes surface charge (related to pH-dependent deprotonation of COOH groups) and adhesion forces. utexas.edu |

Studies of Surface Morphology and Molecular Ordering

While large-scale topography is important, high-resolution AFM and related techniques like Scanning Tunneling Microscopy (STM) can provide insights into the local molecular arrangement and ordering within the monolayer. For alkanethiols assembled on a gold surface, such as Au(111), the molecules typically arrange into a dense, quasi-crystalline structure. mdpi.com

The morphology of these monolayers is characterized by domains of highly ordered molecules, often separated by boundaries. Within these domains, the alkyl chains of the 11-mercaptoundecanoic acid molecules are typically tilted at a specific angle relative to the surface normal to maximize van der Waals interactions between adjacent chains. High-resolution imaging can sometimes resolve the individual molecular features, revealing the packing lattice, which is often a hexagonal or pseudo-hexagonal arrangement. The presence of the terminal carboxylic acid group can influence this packing through intermolecular hydrogen bonding, potentially leading to more complex and stable surface structures compared to simple alkyl-terminated thiols. mdpi.comnih.gov

Table 2: Common Structural Characteristics of Alkanethiol SAMs on Au(111)

| Feature | Description | Relevance to 11-Mercaptoundecanoic Acid SAMs |

| Superlattice Structure | The periodic arrangement of the sulfur headgroups on the gold lattice. A common structure is the (√3 × √3)R30°. | Determines the fundamental spacing and density of the anchored molecules. |

| Molecular Tilt Angle | The angle the alkyl backbone makes with the surface normal, typically around 30-35°. nih.gov | A key parameter determined by the balance between headgroup lattice spacing and inter-chain van der Waals forces. |

| Domain Formation | SAMs grow in islands that coalesce, forming domains with consistent molecular orientation. | The size and perfection of domains are indicators of monolayer quality. |

| Defect Sites | Includes vacancies (missing molecules), domain boundaries, and step edges of the substrate. | These sites can influence the monolayer's barrier properties and electrochemical behavior. |

Computational Modeling and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level and to simulate the behavior of the corresponding self-assembled monolayers. These theoretical approaches complement experimental work by providing detailed insights that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a variety of fundamental properties. These include the molecule's geometry, the distribution of electron density, and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter as it relates to the molecule's chemical reactivity and stability. DFT can also be used to calculate thermodynamic descriptors of reactivity. nih.gov For instance, the bond dissociation energy of the sulfur-trityl (S-C) bond can be calculated to understand the conditions required for the deprotection step to form the reactive thiol. Furthermore, DFT can model the molecule's vibrational frequencies, which can be compared with experimental infrared or Raman spectroscopy data to confirm its structure.

Table 3: Properties of Thiol-Containing Molecules Investigated by DFT

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of the atoms. | Provides bond lengths and angles for the stable conformation of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and electronic excitability. |

| Bond Dissociation Energy | The energy required to break a specific chemical bond (e.g., the S-Trityl bond). | Predicts the chemical or thermal stability of the protecting group and the feasibility of its removal. |

| Partial Atomic Charges | The distribution of electron density across the molecule. | Helps identify reactive sites, such as the acidic proton of the carboxyl group. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Allows for theoretical prediction of IR and Raman spectra for structural validation. |

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net MD is exceptionally well-suited for investigating the dynamic process of how individual 11-mercaptoundecanoic acid molecules form an ordered monolayer on a substrate like gold.

In a typical MD simulation of this system, a large number of molecules are placed in a simulation box with a gold surface. The interactions between all atoms are governed by a force field. The simulation then calculates the trajectory of each atom over a period of nanoseconds or longer. This allows researchers to observe the self-assembly process in real-time at the atomic scale. Key phenomena that can be studied include the initial adsorption of molecules onto the surface, their diffusion and rearrangement, and the final formation of a densely packed, ordered structure. mdpi.com These simulations provide quantitative data on structural properties like the average tilt angle of the alkyl chains, the thickness of the monolayer, and the ordering of the terminal carboxylic acid groups. researchgate.net

Table 4: Typical Outputs from MD Simulations of SAM Formation

| Simulation Output | Description | Insights Gained |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a point. | Characterizes the packing and ordering of molecules within the monolayer. |

| Tilt Angle Distribution | The distribution of angles of the molecular backbones relative to the surface normal. | Provides the average tilt and the degree of orientational order. |

| Monolayer Thickness | The average height of the monolayer from the substrate surface. | Can be directly compared with experimental AFM or ellipsometry measurements. |

| Solvent Accessible Surface Area | The surface area of the monolayer that is accessible to a solvent probe. mdpi.com | Relates to the packing density and the exposure of the terminal functional groups. |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between terminal carboxyl groups. | Provides insight into the stability and structure of the monolayer surface. |

Predictive Modeling for Material Properties and Interactions

By combining insights from both DFT and MD simulations, researchers can build predictive models for the macroscopic properties of surfaces functionalized with 11-mercaptoundecanoic acid monolayers. DFT provides the accurate molecular-level parameters (like partial charges and polarizability), which can be used to refine the force fields employed in large-scale MD simulations.

These enhanced simulations can then predict material properties that are directly relevant to practical applications. For example, the orientation and chemical nature of the terminal carboxylic acid groups at the monolayer-air or monolayer-water interface will dictate the surface energy and wettability. MD simulations can be used to compute the contact angle of a water droplet on the surface, predicting whether it will be hydrophilic or hydrophobic under different pH conditions. Furthermore, these models can be used to simulate the interaction of the monolayer with other molecules, such as proteins or drug candidates, providing a predictive tool for designing biosensors or biocompatible coatings.

Future Research Directions and Emerging Paradigms for 11 Tritylthio Undecanoic Acid

Development of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 11-(tritylthio)undecanoic acid and its derivatives is anticipated to pivot towards greener and more efficient methodologies, moving away from classical approaches to embrace modern synthetic strategies that offer higher atom economy and environmental compatibility.

Future research will likely focus on direct C-H functionalization techniques to forge the crucial C-S bond, thereby shortening reaction sequences and minimizing pre-functionalized starting materials. pku.edu.cn Traditional cross-coupling methods, while effective, often rely on pre-functionalized substrates like organic halides. nih.govresearchgate.net Emerging strategies such as transition-metal-catalyzed C-H thiolation present a more atom-economical alternative. pku.edu.cn Furthermore, the development of metal-free synthesis protocols for thioethers is gaining traction, which would be highly beneficial from both an environmental and economic perspective. researchgate.net Photocatalytic methods that operate under mild, visible-light conditions could also provide a sustainable route to thioether synthesis, potentially avoiding the use of harsh reagents and high temperatures. nih.goviciq.org

Another promising avenue lies in the utilization of bio-based feedstocks. The undecanoic acid backbone can be sourced from renewable resources like castor oil, aligning with the growing demand for sustainable chemical production. rsc.org Research into chemo-enzymatic processes could offer highly selective and environmentally benign pathways to functionalized fatty acids, which can then be elaborated to the target molecule. rsc.org

The role of the trityl group as a thiol protecting group is well-established, but future work could explore novel, milder, and more selective deprotection methods. total-synthesis.comresearchgate.net For instance, visible-light photocatalytic cleavage of trityl thioethers under pH-neutral conditions has been reported, offering an orthogonal strategy to traditional acid-labile deprotection. researchgate.net The development of multifunctional protecting groups that not only protect the thiol but also impart additional functionalities could open up new synthetic possibilities. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Thiolation | Reduced reaction steps, minimized waste | Development of selective and efficient catalysts (e.g., copper, palladium, rhodium) pku.edu.cn |

| Metal-Free Synthesis | Lower cost, reduced toxicity, sustainability | Exploration of organocatalytic and photocatalytic routes nih.goviciq.org |

| Bio-based Feedstocks | Renewable sourcing, reduced carbon footprint | Chemo-enzymatic synthesis from fatty acids like undecylenic acid rsc.org |

| Advanced Deprotection | Orthogonality, mild conditions, enhanced control | Photocatalytic cleavage, development of multifunctional protecting groups researchgate.netrsc.org |

Exploration of Advanced Functional Systems and Smart Materials

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic tail, makes it an ideal building block for creating highly ordered and functional systems.

A significant area of future research will be its application in the formation of self-assembled monolayers (SAMs) on various substrates. sphinxsai.com The carboxylic acid group can anchor the molecule to metal oxide surfaces, while the long alkyl chain promotes the formation of a densely packed, ordered monolayer. acs.orgresearchgate.net Upon selective deprotection of the trityl group, a surface rich in free thiol groups would be generated. These thiol-functionalized surfaces are highly valuable for a range of applications, including the immobilization of biomolecules for biosensors, the creation of patterned surfaces through techniques like microcontact printing, and the development of platforms for studying cell-surface interactions. nih.govnih.gov The stability and performance of these SAMs could be enhanced by exploring photopolymerizable derivatives. utexas.edu

Furthermore, the undecanoic acid backbone can be leveraged as a monomer for the synthesis of novel bio-based polymers. researchgate.net Fatty acid-based polymers are gaining attention as sustainable alternatives to petrochemical-based plastics. rsc.orgcas.cz By incorporating this compound into polyesters or polyamides, materials with tunable properties such as flexibility, hydrophobicity, and biodegradability could be developed. researchgate.netyoutube.com The thioether linkage and the protected thiol group along the polymer chain would serve as latent functional sites for post-polymerization modification, allowing for the creation of smart materials that can respond to specific stimuli (e.g., pH, redox conditions) for applications in drug delivery or responsive coatings.

| Functional System/Material | Key Features and Potential Applications | Future Research Directions |

| Self-Assembled Monolayers (SAMs) | Ordered molecular assemblies, functionalizable surfaces | Development of biosensors, patterned surfaces for electronics, and biocompatible coatings sphinxsai.comnih.gov |

| Bio-based Polymers | Sourced from renewable fatty acids, tunable properties | Creation of biodegradable plastics, smart drug delivery systems, and responsive coatings rsc.orgresearchgate.net |

| Functionalized Nanoparticles | Thiol-mediated attachment to gold or other nanoparticles | Targeted drug delivery, advanced imaging agents, and catalytic nanomaterials nih.govmdpi.com |

| Smart Gels and Hydrogels | Stimuli-responsive materials | Controlled release systems, tissue engineering scaffolds, and soft robotics |

Integration with Emerging Chemical Technologies and Interdisciplinary Research Fields

The unique structural features of this compound make it a prime candidate for integration with cutting-edge chemical technologies, fostering interdisciplinary research at the interface of chemistry, materials science, and biology.

One of the most exciting future directions is the use of this molecule in "click chemistry" reactions. The deprotected thiol group is an excellent functional handle for thiol-ene and thiol-yne click reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. acs.orgresearchgate.net This would enable the covalent immobilization of 11-mercaptoundecanoic acid (the deprotected form) onto a wide variety of surfaces and materials, including those relevant to microelectronics and photonics. nih.gov This strategy could be employed to create bio-functional electronics and advanced optical biosensors. nih.govresearchgate.net